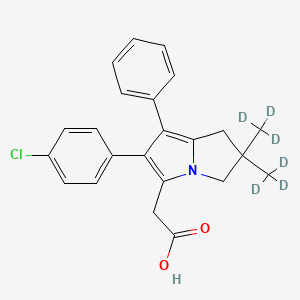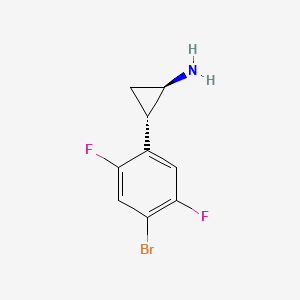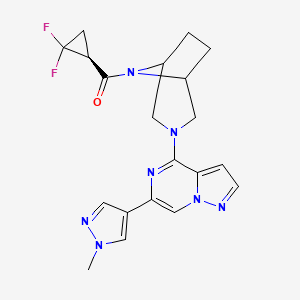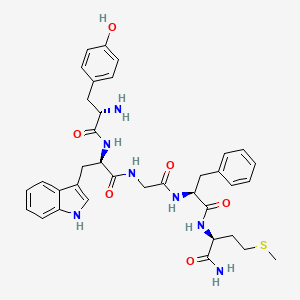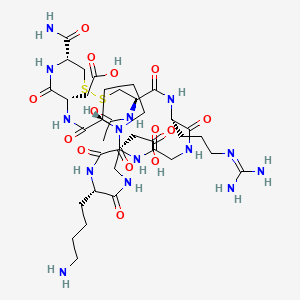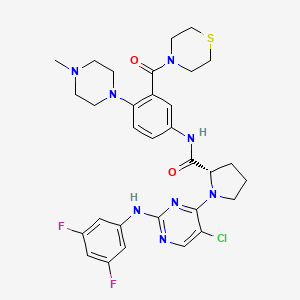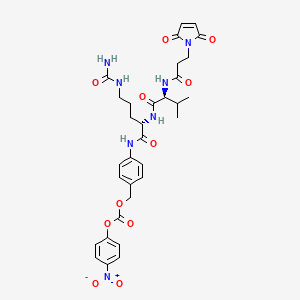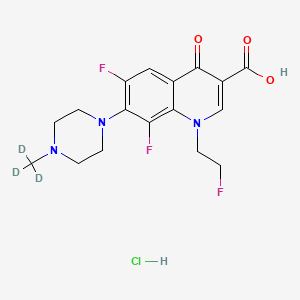
N2-iso-Butyroyl-5'-O-DMT-3'-deoxy-3'-fluoroguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine is a guanosine analog, which means it is a modified form of the nucleoside guanosine. Guanosine analogs are known for their immunostimulatory activity, and in some animal models, they induce type I interferons, producing antiviral effects
Vorbereitungsmethoden
The synthesis of N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine involves several steps. The compound is a fluoro-modified nucleoside with protective groups such as dimethoxytrityl (DMT) and iso-butyroyl. The synthetic route typically involves the following steps:
Protection of the 5’-hydroxyl group: This is achieved using the dimethoxytrityl (DMT) group.
Fluorination: Introduction of the fluorine atom at the 3’ position.
Protection of the amino group: This is done using the iso-butyroyl group.
Deprotection: Removal of the protective groups to yield the final compound.
Industrial production methods would involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It is used to study the mechanisms of nucleic acid interactions and the effects of nucleoside modifications on biological processes.
Medicine: It has potential antiviral properties and is used in the development of antiviral drugs.
Industry: It is used in the production of nucleic acid-based therapeutics and diagnostic tools.
Wirkmechanismus
The mechanism of action of N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine involves its interaction with Toll-like receptor 7 (TLR7). Activation of TLR7 leads to the induction of type I interferons, which have antiviral effects. This interaction is crucial for the immunostimulatory activity of the compound .
Vergleich Mit ähnlichen Verbindungen
N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine can be compared with other guanosine analogs such as:
- N2-iso-Butyroyl-3’-O-methylguanosine
- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine
These compounds share similar structural features but differ in their specific modifications and protective groups. The uniqueness of N2-iso-Butyroyl-5’-O-DMT-3’-deoxy-3’-fluoroguanosine lies in its specific combination of modifications, which confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C35H36FN5O7 |
|---|---|
Molekulargewicht |
657.7 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-29(42)27(36)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27?,29+,33-/m1/s1 |
InChI-Schlüssel |
DHDSAIMYCCHNMS-HHEKIFFQSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
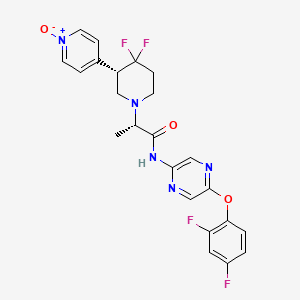
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)

